2-((2-Hydroxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid
2-((2-Hydroxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid
Brand Name:
Vulcanchem
CAS No.:
161364-65-4
VCID:
VC20900289
InChI:
InChI=1S/C13H15NO5S/c15-9-3-1-2-4-10(9)19-8-12-14(5-6-20-12)11(16)7-13(17)18/h1-4,12,15H,5-8H2,(H,17,18)
SMILES:
C1CSC(N1C(=O)CC(=O)O)COC2=CC=CC=C2O
Molecular Formula:
C13H15NO5S
Molecular Weight:
297.33 g/mol
2-((2-Hydroxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid
CAS No.: 161364-65-4
Cat. No.: VC20900289
Molecular Formula: C13H15NO5S
Molecular Weight: 297.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 161364-65-4 |
|---|---|
| Molecular Formula | C13H15NO5S |
| Molecular Weight | 297.33 g/mol |
| IUPAC Name | 3-[2-[(2-hydroxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-3-oxopropanoic acid |
| Standard InChI | InChI=1S/C13H15NO5S/c15-9-3-1-2-4-10(9)19-8-12-14(5-6-20-12)11(16)7-13(17)18/h1-4,12,15H,5-8H2,(H,17,18) |
| Standard InChI Key | UJWADPRUVMRVLR-UHFFFAOYSA-N |
| SMILES | C1CSC(N1C(=O)CC(=O)O)COC2=CC=CC=C2O |
| Canonical SMILES | C1CSC(N1C(=O)CC(=O)O)COC2=CC=CC=C2O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator